2-(4-Iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and salicylaldehyde.
Formation of Schiff Base: 4-iodoaniline reacts with salicylaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in the presence of aryl boronic acids.
Major Products Formed
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the benzoxazole ring or the amine group.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: Similar structure but with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-1,3-benzoxazol-5-amine: Contains a chlorine atom instead of iodine.
2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine: Contains a fluorine atom instead of iodine.
Uniqueness
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLCZLHZBJOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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